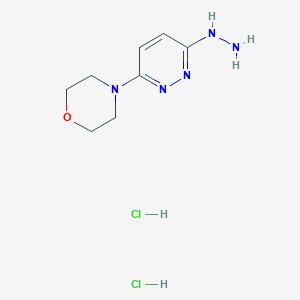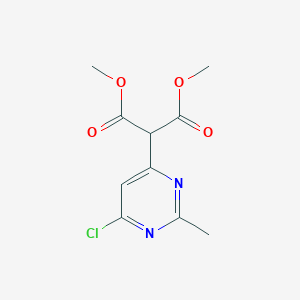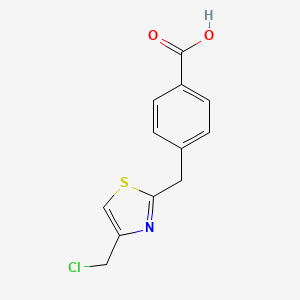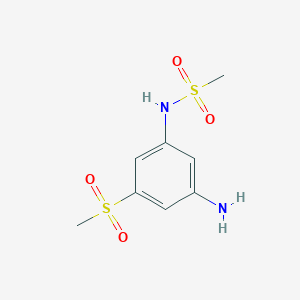
4-(6-Hydrazineylidene-1,6-dihydropyridazin-3-yl)morpholine dihydrochloride
Descripción general
Descripción
4-(6-Hydrazineylidene-1,6-dihydropyridazin-3-yl)morpholine dihydrochloride is a chemical compound with the molecular formula C8H14ClN5O and a molecular weight of 231.68 g/mol . It is known for its unique structure, which includes a hydrazineylidene group attached to a dihydropyridazinyl ring, further connected to a morpholine ring. This compound is often used in research settings due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Hydrazineylidene-1,6-dihydropyridazin-3-yl)morpholine dihydrochloride typically involves the reaction of hydrazine derivatives with pyridazine compounds under controlled conditions. The reaction is carried out in an inert atmosphere, often at temperatures ranging from 2-8°C . The process may involve multiple steps, including the formation of intermediate compounds, which are then further reacted to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as crystallization or chromatography to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
4-(6-Hydrazineylidene-1,6-dihydropyridazin-3-yl)morpholine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous conditions.
Substitution: Various nucleophiles or electrophiles; reactions may require catalysts or specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
4-(6-Hydrazineylidene-1,6-dihydropyridazin-3-yl)morpholine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 4-(6-Hydrazineylidene-1,6-dihydropyridazin-3-yl)morpholine dihydrochloride involves its interaction with specific molecular targets. The hydrazineylidene group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(6-Hydrazineylidene-1,6-dihydropyridazin-3-yl)piperidine dihydrochloride
- 4-(6-Hydrazineylidene-1,6-dihydropyridazin-3-yl)thiomorpholine dihydrochloride
Uniqueness
4-(6-Hydrazineylidene-1,6-dihydropyridazin-3-yl)morpholine dihydrochloride is unique due to its specific combination of functional groups and ring structures. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C8H15Cl2N5O |
|---|---|
Peso molecular |
268.14 g/mol |
Nombre IUPAC |
(6-morpholin-4-ylpyridazin-3-yl)hydrazine;dihydrochloride |
InChI |
InChI=1S/C8H13N5O.2ClH/c9-10-7-1-2-8(12-11-7)13-3-5-14-6-4-13;;/h1-2H,3-6,9H2,(H,10,11);2*1H |
Clave InChI |
CUGVKCJTONTOPS-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C2=NN=C(C=C2)NN.Cl.Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[[3-[(3,5-Dioxo-1,2,4-triazolidin-4-yl)methyl]phenyl]methyl]-1,2,4-triazolidine-3,5-dione](/img/structure/B8425152.png)




![5-Amino-3-methyl-1-[methylamino(thiocarbonyl)]-1H-1,2,4-triazole](/img/structure/B8425187.png)




